5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, a chlorophenyl group, a benzoxazin ring, and a pyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The benzoxazin ring is then synthesized and coupled with the thiazole derivative. Finally, the pyrrolone moiety is introduced, and the amino group is added through appropriate reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound may serve as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases, making it a candidate for drug development. Its interactions with biological targets can be studied to design more effective and selective drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClN4O3S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
6-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H15ClN4O3S/c22-12-3-1-11(2-4-12)15-10-30-21(25-15)19-16(27)8-26(20(19)23)13-5-6-17-14(7-13)24-18(28)9-29-17/h1-7,10,23,27H,8-9H2,(H,24,28) |
InChI Key |
MBGOICSHDLGKER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC3=C(C=C2)OCC(=O)N3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.